An In-depth Technical Guide to the Crystal Structure and Symmetry of Bastnasite
An In-depth Technical Guide to the Crystal Structure and Symmetry of Bastnasite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and symmetry of bastnasite, a group of rare-earth fluorocarbonate minerals. The information presented herein is intended to serve as a core reference for researchers, scientists, and professionals in drug development who require a detailed understanding of this mineral's crystallography.
Introduction to Bastnasite
Bastnasite is a primary source of rare-earth elements (REEs), which are critical components in a wide array of advanced technologies. The bastnasite group consists of three principal members, distinguished by the dominant rare-earth element in their composition: Bastnasite-(Ce), Bastnasite-(La), and Bastnasite-(Y).[1][2] Understanding the precise atomic arrangement and symmetry of these minerals is fundamental to optimizing their extraction and processing, as well as for exploring their potential applications in fields such as catalysis and materials science.
The generalized chemical formula for bastnasite is (REE)CO₃F, where REE predominantly represents cerium, lanthanum, or yttrium.[3] All members of the bastnasite group crystallize in the hexagonal system, exhibiting a layered structure that accommodates the rare-earth elements.[2][3][4][5][6]
Crystallographic Data and Symmetry
The crystal structure of bastnasite is characterized by alternating layers of (REE)F³⁺ sheets and CO₃²⁻ groups stacked along the c-axis.[2][7] This arrangement results in a hexagonal crystal system. The symmetry and unit cell dimensions vary slightly between the different members of the group, primarily due to the differing ionic radii of the dominant rare-earth elements.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for the three primary members of the bastnasite group.
Table 1: Unit Cell Parameters of Bastnasite Group Minerals
| Mineral | a (Å) | c (Å) | c/a ratio | Unit Cell Volume (ų) |
| Bastnasite-(Ce) | 7.118(1) - 7.16 | 9.762(1) - 9.79 | 1.371 - 1.367 | 428.34 - 434.65 |
| Bastnasite-(La) | 7.094 - 7.118 | 9.718 - 9.762 | 1.370 - 1.371 | 423.5 - 428.34 |
| Bastnasite-(Y) | 6.57(2) | 9.48(2) | 1.443 | 354.38 |
Data sourced from multiple references, including[4][5][6][8][9].
Table 2: Crystal System and Space Group of Bastnasite Group Minerals
| Mineral | Crystal System | Space Group | Point Group |
| Bastnasite-(Ce) | Hexagonal | P-62c | 6m2 |
| Bastnasite-(La) | Hexagonal | P-62c | 6m2 |
| Bastnasite-(Y) | Hexagonal | P-62c | 6m2 |
Data sourced from multiple references, including[1][4][5][6][10][11][12][13][14][15].
Experimental Determination of Crystal Structure
The crystal structure of bastnasite is primarily determined using single-crystal and powder X-ray diffraction (XRD) techniques. Neutron diffraction has also been employed to provide complementary information, particularly for locating lighter atoms in the presence of heavy rare-earth elements.[16]
Single-Crystal X-ray Diffraction Protocol
A generalized protocol for the determination of the bastnasite crystal structure using single-crystal XRD is as follows:
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Crystal Selection and Mounting: A small, single crystal of bastnasite with well-defined faces and minimal defects is carefully selected under a polarizing microscope. The crystal is then mounted on a goniometer head using a suitable adhesive.
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Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A full sphere of diffraction data is collected to ensure data completeness and redundancy.
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Data Reduction: The raw diffraction data is processed to correct for various experimental factors, including background scattering, Lorentz polarization, and absorption. The intensities of the reflections are integrated and scaled.
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Structure Solution: The positions of the heavy atoms (the rare-earth elements) are typically determined using direct methods or Patterson synthesis.
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Structure Refinement: The initial atomic model is refined using a least-squares minimization procedure. In this step, the atomic coordinates, anisotropic displacement parameters, and site occupancy factors are adjusted to minimize the difference between the observed and calculated structure factors.
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Validation: The final crystal structure model is validated using various crystallographic criteria, such as the R-factor, goodness-of-fit, and residual electron density maps.
Powder X-ray Diffraction
Powder XRD is a complementary technique used for phase identification and the determination of lattice parameters. A finely ground powder of the bastnasite sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The positions and intensities of the diffraction peaks are characteristic of the crystal structure. Rietveld refinement of the powder diffraction data can be used to refine the crystal structure parameters.[17][18][19][20]
Logical Relationship of Bastnasite Crystal Structures
The crystal structures of the different bastnasite-group minerals are isostructural, meaning they share the same fundamental atomic arrangement and symmetry. The primary difference between them lies in the substitution of the dominant rare-earth element at the cation site, which leads to slight variations in the unit cell dimensions. This relationship can be visualized as a central structural framework with variable chemical composition.
Conclusion
The crystal structure and symmetry of bastnasite are well-characterized, with all members of the group belonging to the hexagonal crystal system and the P-62c space group. The subtle differences in their unit cell parameters are a direct consequence of the varying ionic radii of the dominant rare-earth elements. A thorough understanding of these crystallographic details is essential for the continued development of efficient extraction and processing technologies for these critical rare-earth-bearing minerals and for exploring their potential in advanced material applications.
References
- 1. Bastnäsite - Wikipedia [en.wikipedia.org]
- 2. galleries.com [galleries.com]
- 3. geologyscience.com [geologyscience.com]
- 4. mindat.org [mindat.org]
- 5. mindat.org [mindat.org]
- 6. mineralogy.rocks [mineralogy.rocks]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. webmineral.com [webmineral.com]
- 9. Bastnasite-(La) Mineral Data [webmineral.com]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
- 11. researchgate.net [researchgate.net]
- 12. handbookofmineralogy.org [handbookofmineralogy.org]
- 13. handbookofmineralogy.org [handbookofmineralogy.org]
- 14. Bastnasite-(Y) Mineral Data [webmineral.com]
- 15. Bastnäsite-(Ce) : CSIRO Spectroscopy Database [luminescence.csiro.au]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Textures on Rare Earth Carbonates: An Experimental Approach to Mimic the Formation of Bastnäsite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
